Dimetridazole mesilate
CAS No.: 93856-85-0
Cat. No.: VC17028242
Molecular Formula: C6H11N3O5S
Molecular Weight: 237.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93856-85-0 |
|---|---|
| Molecular Formula | C6H11N3O5S |
| Molecular Weight | 237.24 g/mol |
| IUPAC Name | 1,2-dimethyl-5-nitroimidazole;methanesulfonic acid |
| Standard InChI | InChI=1S/C5H7N3O2.CH4O3S/c1-4-6-3-5(7(4)2)8(9)10;1-5(2,3)4/h3H,1-2H3;1H3,(H,2,3,4) |
| Standard InChI Key | FKWSWLFYXRLGRR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(N1C)[N+](=O)[O-].CS(=O)(=O)O |
Introduction
Chemical and Pharmacological Profile of Dimetridazole Mesilate
Structural and Molecular Characteristics
Dimetridazole mesilate is a salt form of dimetridazole, with the molecular formula C6H11N3O5S and a molar mass of 237.24 g/mol. Its IUPAC name, 1,2-dimethyl-5-nitroimidazole methanesulfonate, reflects the addition of a methanesulfonic acid group to the parent dimetridazole structure. This modification enhances solubility and stability, making it suitable for formulation in veterinary pharmaceuticals.
The compound’s nitroimidazole core is critical to its mechanism of action, enabling redox cycling within microbial cells to generate cytotoxic free radicals. This activity disrupts DNA synthesis and protein function in susceptible pathogens .
Therapeutic Applications in Veterinary Medicine
Dimetridazole mesilate is primarily used to treat:
-
Histomoniasis in turkeys, a protozoal infection causing liver necrosis and intestinal lesions.
-
Genital trichomoniasis in cattle, associated with reproductive failures.
-
Hemorrhagic enteritis in pigs, often linked to Brachyspira species.
Its broad-spectrum efficacy against anaerobic bacteria and protozoa has made it a cornerstone of antimicrobial therapy in livestock, particularly in regions where mixed infections are prevalent .
Metabolism and Residue Dynamics
Metabolic Pathways
Dimetridazole undergoes hepatic metabolism to form 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), identified as a marker residue in edible tissues. Reduction of the 5-nitro group is a key metabolic step, diminishing the compound’s mutagenic potential by eliminating the reactive nitro moiety . Bound residues, which form through covalent interactions with cellular macromolecules, are considered toxicologically inert due to the absence of intact nitro groups .
Tissue Residue Depletion
Studies in turkeys administered dimetridazole via drinking water (553 mg/L for 15 days) revealed residue dynamics across tissues (Table 1) .
Table 1: Residue Depletion of Dimetridazole (DMZ) and HMMNI in Turkey Tissues
| Withdrawal Period | Muscle (ng/g) | Liver (ng/g) | Kidney (ng/g) | Skin/Fat (ng/g) |
|---|---|---|---|---|
| 2 hours | 5,260 ± 4,140 | 8,320 ± 9,070 | 12,000 ± 4,340 | 87,400 ± 18,500 |
| 1 day | 87.4 ± 124 | 198 ± 432 | 1,610 ± 1,470 | 5,200 ± 7,770 |
| 2 days | 11.5 ± 11 | 6.6 ± 6.3 | 1,220 ± 522 | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume